molecular formula C18H16N4 B13701069 (E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine

(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine

Cat. No.: B13701069
M. Wt: 288.3 g/mol
InChI Key: XTQFGOVMCQYQFP-UHFFFAOYSA-N
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Description

(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine typically involves the condensation of 5-methyl-2-hydrazinopyridine with phenyl(2-pyridyl)methanone under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.

    Phenylhydrazine: A compound with a phenyl group attached to a hydrazine moiety.

    2-Pyridylmethanone: A ketone with a pyridine ring.

Uniqueness

(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

5-methyl-N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine

InChI

InChI=1S/C18H16N4/c1-14-10-11-17(20-13-14)21-22-18(15-7-3-2-4-8-15)16-9-5-6-12-19-16/h2-13H,1H3,(H,20,21)

InChI Key

XTQFGOVMCQYQFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NN=C(C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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